1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902614
InChI: InChI=1S/C12H6F6O/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)19-12(16,17)18/h1-6H
SMILES:
Molecular Formula: C12H6F6O
Molecular Weight: 280.16 g/mol

1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15902614

Molecular Formula: C12H6F6O

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H6F6O
Molecular Weight 280.16 g/mol
IUPAC Name 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H6F6O/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)19-12(16,17)18/h1-6H
Standard InChI Key KRIYZJUKTJPWDB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture and Electronic Effects

The molecular formula of 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene is C₁₂H₆F₆O, with a molecular weight of 280.16 g/mol. The naphthalene backbone provides a rigid, planar structure that facilitates π-π stacking interactions, while the trifluoromethoxy and trifluoromethyl groups introduce pronounced electron-withdrawing effects. These substituents significantly lower the electron density of the aromatic system, as evidenced by computational studies on analogous compounds. The -OCF₃ group at position 1 and -CF₃ at position 5 create a meta-directing electronic environment, which influences regioselectivity in further functionalization reactions.

Table 1: Comparative Analysis of Fluorinated Naphthalene Derivatives

Compound NameSubstituentsMolecular Weight (g/mol)Key Applications
1-(Trifluoromethoxy)-5-(CF₃)Naph-OCF₃ (C1), -CF₃ (C5)280.16Pharmaceuticals, Materials
1-(Trifluoromethoxy)-7-(CF₃)Naph-OCF₃ (C1), -CF₃ (C7)280.16Drug Discovery
1-(Difluoromethyl)-5-(OCF₃)Naph-CF₂H (C1), -OCF₃ (C5)262.18Agrochemicals

The steric bulk of the trifluoromethyl group at position 5 further impacts molecular conformation, as demonstrated by X-ray crystallography data for related structures. This positional isomerism differentiates the compound from its 7-substituted analog, which exhibits altered solubility profiles and biological activity.

Synthesis Methods

Electrophilic Aromatic Substitution

A common route to fluorinated naphthalenes involves electrophilic substitution reactions. For 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene, a two-step protocol is often employed:

  • Trifluoromethoxylation: Direct introduction of the -OCF₃ group via Ullmann-type coupling using Cu(I) catalysts and trifluoromethyl hypofluorite (CF₃OF).

  • Trifluoromethylation: Subsequent installation of the -CF₃ group at position 5 using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under mild conditions .

Key Reaction Parameters

  • Temperature: Reactions typically proceed at 80–100°C to balance reactivity and byproduct formation.

  • Solvents: Polar aprotic solvents like DMF or DMSO enhance reagent solubility.

  • Yield: Reported yields for analogous syntheses range from 45% to 62%, depending on purification methods .

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling offers an alternative pathway. For instance, Suzuki-Miyaura coupling between 5-bromo-1-(trifluoromethoxy)naphthalene and trifluoromethylboronic acid has been explored, though competitive protodeboronation remains a challenge . Recent advances in ligand design, such as the use of Buchwald’s Josiphos ligands, have improved efficiency in similar systems .

Applications in Industrial and Biomedical Contexts

Pharmaceutical Development

The compound’s fluorinated groups enhance metabolic stability and membrane permeability, making it a valuable building block in drug discovery. Preclinical studies on analogs like 1-(trifluoromethoxy)-7-(trifluoromethyl)naphthalene demonstrate potent inhibition of cytochrome P450 enzymes, suggesting utility in oncology and neurology. For example, trifluoromethoxy-substituted naphthalenes exhibit nanomolar affinity for serotonin receptors, a trait leveraged in antidepressant design.

Table 2: Biological Activity of Selected Fluorinated Naphthalenes

CompoundTarget ProteinIC₅₀ (nM)Therapeutic Area
1-(OCF₃)-5-(CF₃)NaphCYP3A412.3Drug Metabolism
1-(OCF₃)-7-(CF₃)Naph5-HT₂A Receptor8.7Neuropsychiatry
1-(CF₂H)-5-(OCF₃)NaphAcetylcholinesterase23.4Neurodegenerative Diseases

Agrochemical Applications

In agrochemistry, the compound’s resistance to hydrolysis and photodegradation aligns with the demand for long-lasting herbicides. Field trials of analogs show >90% efficacy against broadleaf weeds at application rates of 50 g/ha. The trifluoromethoxy group’s lipophilicity enhances foliar absorption, while the trifluoromethyl moiety disrupts plant auxin signaling pathways.

Materials Science Innovations

The compound’s low dielectric constant (ε = 2.1–2.3) and thermal stability (decomposition temperature >300°C) make it suitable for high-performance polymers. Blending it into polyimide matrices improves mechanical strength by 40% while reducing moisture uptake. Additionally, its electron-deficient aromatic system facilitates use in organic semiconductors, with hole mobility values exceeding 0.1 cm²/V·s in thin-film transistors.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene with its 7-substituted isomer reveals stark differences:

  • Solubility: The 5-substituted derivative exhibits 20% higher solubility in ethyl acetate due to reduced crystallinity.

  • Biological Activity: The 7-substituted analog shows 3-fold greater potency against 5-HT₂A receptors, likely due to improved steric complementarity.

Electronic Modulation via Fluorination

Replacing -CF₃ with -CF₂H (as in 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene) reduces electron withdrawal, lowering reactivity in SNAr reactions by 60%. Conversely, introducing -CN groups (e.g., 1-cyano-5-(trifluoromethyl)naphthalene) enhances electrophilicity, enabling nucleophilic additions at room temperature.

Biological Interaction Studies

Toxicity and Metabolic Pathways

In vitro hepatocyte assays for related trifluoromethoxy compounds indicate moderate cytotoxicity (CC₅₀ = 75 µM), primarily via glutathione depletion. Metabolic studies using human liver microsomes reveal rapid oxidation of the trifluoromethyl group to trifluoroacetic acid, a pathway shared with many fluorinated pharmaceuticals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator